22-Hydroxycholesterol

Nuclear Receptor Pharmacology LXR Signaling Lipid Metabolism

22-Hydroxycholesterol exists as two functionally divergent stereoisomers. The natural 22(R)-epimer (CAS 17954-98-2) is the endogenous LXRα agonist (EC50=325 nM) and rate-limiting intermediate in P450scc-catalyzed steroidogenesis. The synthetic 22(S)-epimer (CAS 22348-64-7) acts as an LXR antagonist. Undefined stereochemical mixtures confound LXR transactivation assays, steroidogenic flux measurements, and amyloid-β neuroprotection studies. Specify stereochemistry before ordering.

Molecular Formula C27H46O2
Molecular Weight 402.7 g/mol
CAS No. 17711-16-9
Cat. No. B121481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name22-Hydroxycholesterol
CAS17711-16-9
Synonyms(22R)-22-hydroxycholesterol
22(R)-hydroxycholesterol
22(R)OH cholesterol
22-hydroxycholesterol
22-hydroxycholesterol, (3beta,20R,22R)-isomer
22-hydroxycholesterol, (3beta,20R,22S)-isomer
22-hydroxycholesterol, (3beta,22R)-isomer
22-hydroxycholesterol, (3beta,22S)-isomer
22R-hydroxycholesterol
22S-hydroxycholesterol
cholest-5-ene-3beta,22-diol
Molecular FormulaC27H46O2
Molecular Weight402.7 g/mol
Structural Identifiers
SMILESCC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O
InChIInChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25?,26-,27+/m0/s1
InChIKeyRZPAXNJLEKLXNO-UKNNTIGFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





22-Hydroxycholesterol (CAS 17711-16-9): A Stereospecific Oxysterol Tool for Nuclear Receptor and Steroidogenesis Research


22-Hydroxycholesterol is an endogenous oxysterol and metabolic intermediate in the steroid hormone biosynthesis pathway, existing as two distinct stereoisomers with divergent biological activities. The naturally occurring 22(R)-hydroxycholesterol (22R-HC, CAS 17954-98-2) functions as an endogenous agonist for liver X receptors (LXRα/β) with an EC50 of 325 nM for LXRα [1], serving as a critical intermediate in the P450scc-catalyzed conversion of cholesterol to pregnenolone [2]. The synthetic epimer 22(S)-hydroxycholesterol (22S-HC, CAS 22348-64-7) acts as an LXR modulator with antagonistic properties [3]. This stereochemical dichotomy at the C22 position dictates fundamentally distinct pharmacological profiles, making stereochemical identity a non-negotiable specification for any research procurement decision involving this compound class.

22-Hydroxycholesterol (CAS 17711-16-9): Why Stereochemical and Positional Identity Precludes Generic Substitution


Substitution among oxysterol analogs in the procurement of 22-hydroxycholesterol is scientifically unjustified due to three documented layers of functional non-equivalence. First, stereochemistry at C22 is functional: 22R-HC acts as an LXR agonist whereas 22S-HC functions as an LXR antagonist/modulator [1]. Second, positional isomerism matters: 22R-hydroxylation represents the rate-limiting step in pregnenolone synthesis (proceeding at only 22% of the rate of subsequent hydroxylations), whereas 20α-hydroxycholesterol and 25-hydroxycholesterol exhibit distinct substrate kinetics with P450scc [2]. Third, biological specificity extends beyond nuclear receptors: 22R-HC exhibits direct binding to amyloid-β peptide and induces neuronal differentiation via LXR-independent mechanisms not shared by its S-enantiomer or other oxysterols [3]. The procurement of an undefined stereochemical mixture or an incorrect positional isomer introduces uncontrolled variables that fundamentally alter experimental outcomes across LXR pharmacology, steroidogenesis enzymology, and neurobiology applications.

22-Hydroxycholesterol (CAS 17711-16-9) Product-Specific Quantitative Differentiation Evidence


22R-Hydroxycholesterol vs. 22S-Hydroxycholesterol: Stereospecific LXR Agonist Activity with Defined EC50

22R-hydroxycholesterol (22R-HC) demonstrates quantifiable LXRα agonism with an EC50 of 325 nM, a defined potency benchmark established through concentration-response luciferase reporter assays employing full-length human LXRα [1]. In direct functional contrast, 22S-hydroxycholesterol (22S-HC) lacks agonist activity at this receptor and instead functions as an antagonist/modulator, as demonstrated in LXRα-GAL4 chimeric receptor reporter assays where 22S-HC antagonized 22R-HC-induced transcriptional activation [2]. This stereochemical inversion at a single carbon produces a binary functional switch—agonist to antagonist—that is quantified and reproducible.

Nuclear Receptor Pharmacology LXR Signaling Lipid Metabolism

22R-Hydroxycholesterol as a P450scc Substrate: Rate-Limiting Step Quantification vs. Cholesterol and 25-Hydroxycholesterol

In the cytochrome P450scc-catalyzed conversion of cholesterol to pregnenolone, the initial 22R-hydroxylation step is quantitatively rate-limiting. Kinetic analysis in isolated ovarian mitochondria demonstrates that the first hydroxylation at the 22R position proceeds at only 22% of the rate of either of the two subsequent hydroxylation steps [1]. In contrast, 25-hydroxycholesterol bypasses this rate-limiting step entirely, serving as a suitable substrate for determining the maximum velocity (Vmax) of P450scc, measured at 13 mol steroid·min⁻¹·mol cytochrome P450scc⁻¹ in the same system [1]. This establishes 22R-HC as the kinetically constrained intermediate, not merely a substrate.

Steroidogenesis P450scc Enzymology Mitochondrial Biochemistry

22R-Hydroxycholesterol Neuroprotection Against Amyloid-β: Stereospecific and Peptide-Sequence Specific Binding

22R-hydroxycholesterol confers dose-dependent protection against amyloid-β (Aβ)-induced cytotoxicity in both rat PC12 cells and differentiated human NT2N neurons. Critically, this neuroprotective effect is stereospecific: the enantiomer 22S-hydroxycholesterol fails to protect neurons from Aβ-induced cell death under identical conditions [1]. Furthermore, the protection is peptide-sequence specific: 22R-HC protects against Aβ1-42 but not Aβ25-35 peptide-induced toxicity, correlating with direct binding of 22R-HC to Aβ1-42 and Aβ17-40 but not Aβ25-35 in cholesterol-protein binding blot assays [1]. The effect is also stimulus-specific, as 22R-HC does not protect against glutamate-induced neurotoxicity. Other steroids tested (including cholesterol, pregnenolone, and various neurosteroids) were either inactive or active only on rodent neurons [1].

Neuroprotection Alzheimer's Disease Amyloid-β Biology

22S-Hydroxycholesterol In Vivo Metabolic Effects: Body Weight and Liver Triacylglycerol Reduction in Rat Models

Dietary supplementation with 22S-hydroxycholesterol (22S-HC) at 30 mg/kg/day produces quantifiable metabolic effects in vivo that distinguish it from 22R-HC. In rat studies, animals receiving 22S-HC gained less body weight than controls regardless of whether they were fed regular chow or a high-fat diet. Furthermore, 22S-HC supplementation prevented the increase in plasma triacylglycerol levels resulting from high-fat diet consumption and reduced liver triacylglycerol accumulation [1]. In vitro, 22S-HC decreases triacylglycerol and diacylglycerol synthesis from labeled palmitate and acetate by approximately 50% in human myoblasts at 10 μM concentration, while also downregulating mRNA expression of LXR target genes CD36, ACSL1, and SCD-1 [2]. In contrast, 22R-HC functions as an LXR agonist that upregulates these same lipogenic pathways [3].

Metabolic Disease Lipid Metabolism In Vivo Pharmacology

22R-Hydroxycholesterol Induces Stereospecific Neuronal Differentiation in Human NT2 Precursor Cells

22R-hydroxycholesterol inhibits proliferation of human Ntera2/D1 teratocarcinoma precursor (NT2) cells and induces their differentiation into neuron-like and astrocyte-like cells, as evidenced by increased expression of neurofilament protein NF200, microtubule-associated protein MAP2a and MAP2b, glial fibrillary acidic protein (GFAP), and glial cell line-derived neurotrophic factor receptor-alpha 2 (GFRα2) [1]. This differentiation-inducing activity is stereospecific: the enantiomer 22S-hydroxycholesterol and other steroids tested failed to induce NT2 cell differentiation under identical conditions [1]. Notably, using a cholesterol-protein binding blot assay, researchers demonstrated that 22R-HC binds to a protein in NT2 cells that is distinct from the known oxysterol receptors LXRα and LXRβ, and 22R-HC was found to lack specific binding for all steroid receptors tested [1].

Neuronal Differentiation Developmental Neurobiology Stem Cell Biology

22-Hydroxycholesterol (CAS 17711-16-9): Validated Research Application Scenarios Based on Quantitative Evidence


LXR Pharmacology Studies Requiring Stereochemically Defined Agonist Control

For LXRα/β transactivation assays, 22R-hydroxycholesterol (EC50 = 325 nM for LXRα) serves as the endogenous agonist reference standard against which synthetic LXR modulators are benchmarked [1]. Procurement of 22R-HC with verified stereochemical purity is essential because 22S-HC contamination would introduce antagonist activity, confounding EC50 determinations and efficacy measurements [2]. This compound is particularly suited for co-treatment studies with RXR agonists (e.g., 9-cis-retinoic acid) to examine heterodimer-mediated ABCA1 induction and cholesterol efflux pathways in macrophages and enterocytes [3].

Steroidogenesis Enzymology: P450scc Kinetic Mechanism Studies

22R-hydroxycholesterol is the obligatory first intermediate in the P450scc-catalyzed conversion of cholesterol to pregnenolone and represents the rate-limiting step of this reaction sequence (proceeding at 22% the rate of subsequent hydroxylations) [4]. Researchers studying steroidogenic flux, P450scc reaction mechanism, or the effects of mutations and inhibitors on this enzyme system require authentic 22R-HC as a substrate to interrogate the kinetically constrained step. Use of alternative hydroxycholesterols such as 25-hydroxycholesterol bypasses this rate-limiting step entirely and measures Vmax rather than the physiologically relevant kinetic bottleneck [4].

Amyloid-β Neurotoxicity and Alzheimer's Disease Mechanistic Studies

22R-hydroxycholesterol provides a stereospecific tool for studying direct sterol-amyloid-β interactions independent of nuclear receptor signaling. The compound binds directly to Aβ1-42 and Aβ17-40 peptides and confers dose-dependent protection against Aβ-induced neuronal death, an activity absent in 22S-hydroxycholesterol and other steroids tested [5]. This application is validated by the compound's documented lower levels in Alzheimer's disease hippocampus and frontal cortex specimens compared to age-matched controls, establishing pathophysiological relevance [5]. Researchers investigating non-canonical oxysterol functions in neurodegeneration can utilize 22R-HC as a probe for Aβ binding and inactivation mechanisms.

Metabolic Disease Models: LXR Modulation with In Vivo Efficacy

22S-hydroxycholesterol has demonstrated in vivo metabolic effects in rat models, including reduced body weight gain (under both chow and high-fat diet conditions), prevention of high-fat diet-induced plasma triacylglycerol elevation, and reduced liver triacylglycerol accumulation when supplemented at 30 mg/kg/day [6]. In vitro, 22S-HC reduces TAG/DAG synthesis by approximately 50% at 10 μM in human myoblasts and downregulates LXR target genes involved in lipogenesis (CD36, ACSL1, SCD-1) [7]. These validated in vitro and in vivo datasets position 22S-HC as a reference LXR modulator for metabolic disease research, particularly for studies examining the therapeutic potential of LXR antagonism in obesity, hepatic steatosis, and dyslipidemia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 22-Hydroxycholesterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.